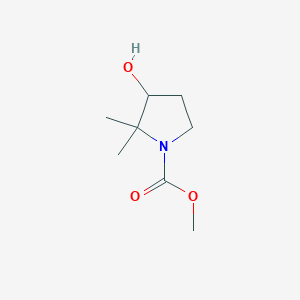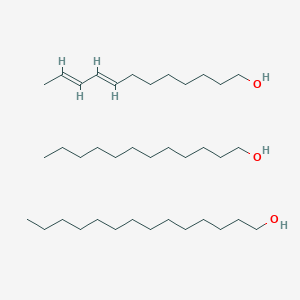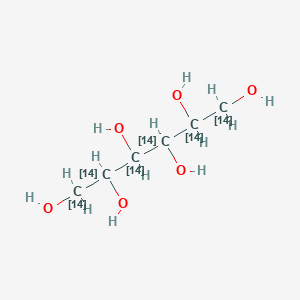
(1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol
描述
(1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol is a radiolabeled derivative of hexane-1,2,3,4,5,6-hexol, also known as mannitol. This compound is characterized by the presence of carbon-14 isotopes at each carbon position in the hexane backbone. Hexane-1,2,3,4,5,6-hexol is a polyol, or sugar alcohol, commonly used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol typically involves the incorporation of carbon-14 isotopes into the hexane-1,2,3,4,5,6-hexol molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: Starting from a carbon-14 labeled precursor, such as 14C-labeled glucose, which is then hydrogenated to produce this compound.
Biosynthetic Methods: Utilizing microorganisms that can metabolize carbon-14 labeled substrates to produce the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using carbon-14 labeled precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
化学反应分析
Types of Reactions
(1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to produce corresponding aldehydes or carboxylic acids.
Reduction: Can be reduced to form hexane derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.
Major Products
Oxidation: Produces hexane-1,2,3,4,5,6-hexanoic acid.
Reduction: Produces hexane.
Substitution: Produces hexane derivatives with various functional groups.
科学研究应用
(1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol is widely used in scientific research due to its radiolabeled nature, which allows for tracking and studying metabolic pathways. Applications include:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and distribution of carbon atoms in biological systems.
Medicine: Used in diagnostic imaging and as a marker in pharmacokinetic studies.
Industry: Applied in the development of new materials and in quality control processes.
作用机制
The mechanism of action of (1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol involves its incorporation into metabolic pathways where it can be tracked due to its radiolabeled carbon atoms. The carbon-14 isotopes allow for the detection and quantification of the compound in various biological and chemical processes. Molecular targets include enzymes and metabolic intermediates involved in carbohydrate metabolism.
相似化合物的比较
Similar Compounds
Mannitol: A non-radiolabeled form of hexane-1,2,3,4,5,6-hexol, commonly used as a diuretic and in medical imaging.
Sorbitol: Another sugar alcohol with similar chemical properties but different metabolic pathways.
Inositol: A cyclic polyol with similar hydroxyl group arrangement but different structural and functional properties.
Uniqueness
(1,2,3,4,5,6-14C6)Hexane-1,2,3,4,5,6-hexol is unique due to its radiolabeled carbon atoms, which make it an invaluable tool in research for tracking and studying metabolic processes. Its ability to be detected and quantified with high sensitivity sets it apart from non-radiolabeled analogs.
属性
IUPAC Name |
(1,2,3,4,5,6-14C6)hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+2,2+2,3+2,4+2,5+2,6+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-YROCTSJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH2]([14CH]([14CH]([14CH]([14CH]([14CH2]O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
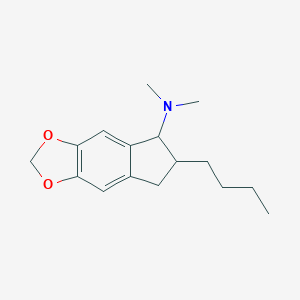
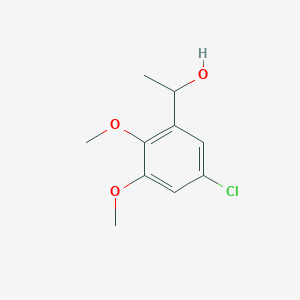
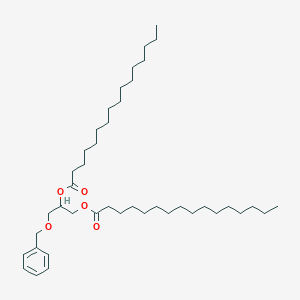
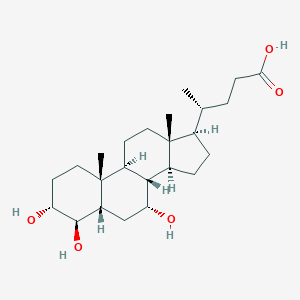
![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)
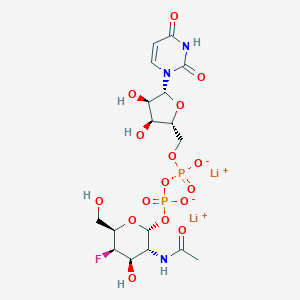
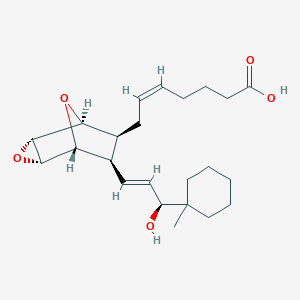
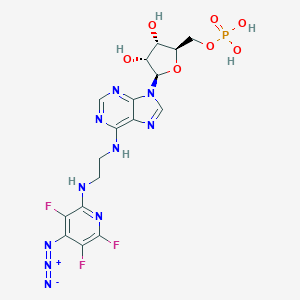
![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)
![2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole](/img/structure/B54620.png)
